molecular formula C14H18Cl2N2O3 B11930285 N-Formyl-L-sarcolysin CAS No. 26367-45-3

N-Formyl-L-sarcolysin

Cat. No.: B11930285
CAS No.: 26367-45-3
M. Wt: 333.2 g/mol
InChI Key: ZPOLNCDBPYJDSE-UHFFFAOYSA-N
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Description

N-Formyl-L-sarcolysin is a derivative of L-sarcolysin, which is a bifunctional alkylating agent. Alkylating agents are known for their ability to add alkyl groups to DNA, which can interfere with DNA replication and transcription, making them useful in cancer treatment. This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, L-sarcolysin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-sarcolysin typically involves the formylation of L-sarcolysin. This can be achieved through various methods, including the use of formic acid or formylating agents such as formic anhydride. The reaction is usually carried out under mild conditions to prevent degradation of the product. Catalysts such as metal/metal oxide-based catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of eco-friendly and green media, such as water or ionic liquids, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-L-sarcolysin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-formyl derivatives.

    Reduction: Reduction reactions can convert it back to L-sarcolysin.

    Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under mild to moderate conditions.

Major Products:

Scientific Research Applications

N-Formyl-L-sarcolysin has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl-L-sarcolysin exerts its effects primarily through alkylation of DNA. The formyl group enhances its stability and allows for more efficient interaction with DNA. This alkylation can lead to cross-linking of DNA strands, preventing replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Uniqueness: N-Formyl-L-sarcolysin is unique due to its enhanced stability and efficacy compared to L-sarcolysin. Its formyl group provides additional stability, making it more effective in alkylating DNA and inhibiting tumor growth .

Properties

IUPAC Name

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOLNCDBPYJDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954256
Record name 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35849-41-3, 26367-45-3, 32526-17-3
Record name N-Formylmelphalan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Formyl-L-sarcolysin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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